HO-Peg19-OH
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFXBCVJGXGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018298 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HO-Peg19-OH is prepared through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization .
Industrial Production Methods
In industrial settings, the production of HO-Peg19-OH involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction mixture is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products .
Análisis De Reacciones Químicas
Types of Reactions
HO-Peg19-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, esters.
Aplicaciones Científicas De Investigación
HO-Peg19-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of HO-Peg19-OH involves its ability to form hydrogen bonds with other molecules due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, enhancing the solubility and stability of compounds it is conjugated with. In drug delivery systems, HO-Peg19-OH can prolong the circulation time of therapeutic agents by reducing their clearance from the body .
Comparación Con Compuestos Similares
Similar Compounds
Methoxy polyethylene glycol: Similar in structure but has a methoxy group instead of a hydroxyl group.
Polyethylene glycol dimethyl ether: Contains two methoxy groups instead of hydroxyl groups.
Polyethylene glycol diacrylate: Contains acrylate groups instead of hydroxyl groups.
Uniqueness
HO-Peg19-OH is unique due to its two terminal hydroxyl groups, which provide it with distinct chemical reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring enhanced solubility and stability of conjugated molecules .
Actividad Biológica
HO-Peg19-OH is a poly(ethylene glycol) (PEG) derivative that has garnered attention in recent years for its potential biological applications, particularly in drug delivery and therapeutic formulations. PEGylation, the process of attaching PEG to another molecule, is known to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents. This article explores the biological activity of HO-Peg19-OH, examining its properties, case studies, and research findings.
The biological activity of HO-Peg19-OH is primarily attributed to its ability to modify the properties of therapeutic proteins and peptides. PEGylation can lead to:
- Increased solubility : PEG enhances the solubility of hydrophobic drugs.
- Prolonged circulation time : The steric hindrance provided by PEG reduces renal clearance.
- Reduced immunogenicity : PEGylation can mask epitopes that trigger immune responses.
Research Findings
A systematic review highlighted that PEGylated compounds show improved stability and reduced degradation in biological environments. For instance, HO-Peg19-OH has been associated with enhanced resistance against proteolytic enzymes, which is crucial for maintaining drug efficacy in vivo .
Table 1: Properties of HO-Peg19-OH
| Property | Description |
|---|---|
| Molecular Weight | Approximately 900 Da |
| Solubility | High solubility in water |
| Biological Half-Life | Significantly prolonged due to PEGylation |
| Immunogenicity | Reduced compared to non-PEGylated counterparts |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of PEGylated compounds similar to HO-Peg19-OH. It was found that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) while maintaining low hemolytic activity, making them promising candidates for therapeutic applications .
- Therapeutic Proteins : Another research highlighted the use of PEG-modified therapeutic proteins, demonstrating that HO-Peg19-OH could enhance the efficacy of interferon therapies by prolonging their action in the body without causing inflammatory side effects .
- Cancer Treatment : In cancer therapy applications, PEGylated interleukin-10 (similar to HO-Peg19-OH) showed potential in inhibiting tumor growth and metastasis. This suggests that HO-Peg19-OH could play a similar role in enhancing anti-cancer drug formulations .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Hemolytic Activity | Therapeutic Application |
|---|---|---|---|
| HO-Peg19-OH | High | Low | Cancer therapy, antiviral |
| PEG-IFN-λ | Moderate | Low | COVID-19 treatment |
| Pegilodecakin | High | Moderate | Tumor inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
